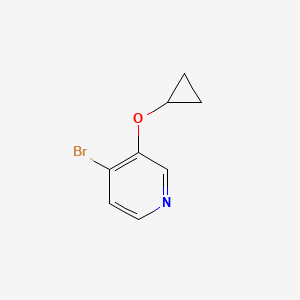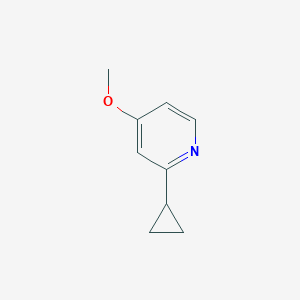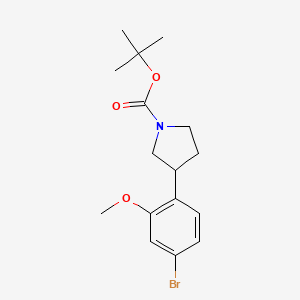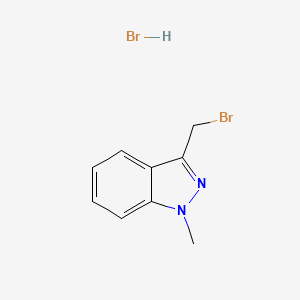![molecular formula C9H10N4O2 B13668175 Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are carried out under specific conditions to ensure regioselectivity and high yields . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient approach .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned routes, with optimizations for cost-effectiveness and scalability. The use of microwave-mediated synthesis can be particularly advantageous in industrial settings due to its efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Wissenschaftliche Forschungsanwendungen
Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as an antiviral and antimicrobial agent.
Wirkmechanismus
The mechanism of action of Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyrimidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can lead to the modulation of biological pathways, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine structure but differs in its functional groups.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have similar fused ring systems and exhibit comparable chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in the field of heterocyclic chemistry .
Eigenschaften
Molekularformel |
C9H10N4O2 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-5-4-6(2)13-7(8(14)15-3)11-12-9(13)10-5/h4H,1-3H3 |
InChI-Schlüssel |
LTNNNHMSIATEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=NN=C(N12)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)



![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)


![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)




![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
